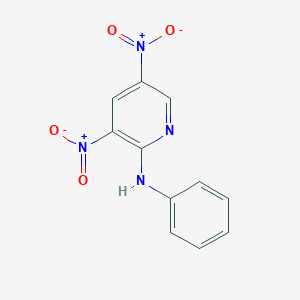

3,5-dinitro-N-phenylpyridin-2-amine

Description

Properties

CAS No. |

18617-42-0 |

|---|---|

Molecular Formula |

C11H8N4O4 |

Molecular Weight |

260.21 g/mol |

IUPAC Name |

3,5-dinitro-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C11H8N4O4/c16-14(17)9-6-10(15(18)19)11(12-7-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

VSPIDMLZNKKFOW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Dimethylpyridin-2-amine (CAS 41995-30-6)

- Substituents : Methyl (-CH₃) groups at positions 3 and 3.

- Molecular Weight : 122.17 g/mol .

- Key Differences: Methyl groups are electron-donating, increasing the basicity of the amine group compared to nitro-substituted analogs. Higher solubility in nonpolar solvents due to reduced polarity. Applications: Primarily as a chemical intermediate in pharmaceuticals and agrochemicals .

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

3,5-Dinitro-N-phenylpyridin-2-amine

- Substituents: Nitro (-NO₂) groups and N-phenyl.

- Molecular Weight : 260.21 g/mol (calculated).

- Reduced basicity due to electron-withdrawing effects, limiting solubility in polar solvents. Potential applications in explosives, coordination chemistry, or as a ligand in catalysis.

Structural and Functional Comparison Table

Research Findings and Trends

- Crystallography : The SHELX suite is widely used for solving crystal structures of nitro- and chloro-substituted heterocycles, enabling precise analysis of bond lengths and angles critical for stability assessments .

- Reactivity : Nitro groups in 3,5-dinitro-N-phenylpyridin-2-amine may facilitate electrophilic substitution reactions at the para position of the phenyl ring, whereas methyl substituents in analogs favor nucleophilic attacks.

- Bioactivity : Chloro-substituted compounds (e.g., ) are often prioritized in agrochemical research due to their antimicrobial potency, while nitro derivatives are niche in energetic applications .

Preparation Methods

Fundamental Synthetic Routes and Mechanistic Considerations

Nitration and Chlorination-Mediated Pathway

The most widely explored route involves sequential nitration, chlorination, and amination steps. Beginning with 2-pyridone, controlled nitration introduces nitro groups at the 3- and 5-positions, yielding 3,5-dinitro-2-pyridone. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃), producing 2-chloro-3,5-dinitropyridine, a critical electrophilic precursor. The chlorine atom at position 2 is then displaced via nucleophilic aromatic substitution (SNAr) with aniline under basic conditions.

Synthesis of 3,5-Dinitro-2-pyridone

Nitration of 2-pyridone employs a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The hydroxyl group at position 2 directs nitration to the ortho (position 3) and para (position 5) sites, achieving regioselectivity >90% under optimized conditions. Elevated temperatures or prolonged reaction times risk over-nitration or decomposition, necessitating precise control.

Chlorination with POCl₃

Treatment of 3,5-dinitro-2-pyridone with excess POCl₃ at reflux (105–110°C) for 6–8 hours quantitatively converts the hydroxyl group to chloride, forming 2-chloro-3,5-dinitropyridine. The electron-withdrawing nitro groups enhance the leaving group ability of the chloride, facilitating subsequent SNAr reactions.

Nucleophilic Aromatic Substitution with Aniline

Reaction of 2-chloro-3,5-dinitropyridine with aniline in dimethylformamide (DMF) at 120°C for 24 hours in the presence of cesium carbonate achieves substitution yields of 65–75%. Microwave irradiation (150°C, 45 minutes) improves yields to 80–85% by accelerating kinetic pathways. The mechanism proceeds via a Meisenheimer complex, stabilized by nitro groups at positions 3 and 5, which activate the ring toward nucleophilic attack.

Transition-Metal-Catalyzed Direct Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a one-step route from 2-chloro-3,5-dinitropyridine to the target compound. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C, coupling with aniline achieves 70–75% yield. This method circumvents the need for strongly basic conditions but requires anhydrous solvents and inert atmospheres.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in dimethyl sulfoxide (DMSO) at 130°C for 48 hours provides a lower-cost alternative, albeit with reduced yields (50–55%). The reaction tolerates moisture but suffers from slower kinetics and side product formation due to nitro group reduction under prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for both SNAr and coupling pathways. For example, SNAr reactions completed in 45 minutes under microwave conditions (150°C) outperform conventional heating by reducing decomposition pathways. Similarly, Buchwald-Hartwig couplings achieve 85% yield in 30 minutes under microwave irradiation, compared to 24 hours thermally.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SNAr (Thermal) | Cs₂CO₃, DMF, 120°C, 24h | 65–75 | Simple setup, scalable | Long reaction time, moderate yield |

| SNAr (Microwave) | Cs₂CO₃, DMF, 150°C, 45min | 80–85 | Rapid, high yield | Specialized equipment required |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | 70–75 | One-step, mild conditions | Costly catalysts, sensitivity to O₂ |

| Ullmann Coupling | CuI, DMSO, 130°C, 48h | 50–55 | Low catalyst cost | Low yield, long duration |

Q & A

Q. What are the established synthetic routes for 3,5-dinitro-N-phenylpyridin-2-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nitration and nucleophilic aromatic substitution. For example:

Nitration : Introduce nitro groups to a pyridine precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Q. How do electronic effects of nitro groups influence regioselectivity in cross-coupling reactions involving 3,5-dinitro-N-phenylpyridin-2-amine?

- Methodological Answer : Nitro groups are strong electron-withdrawing groups, directing electrophilic attacks to the para position of the pyridine ring. For Suzuki-Miyaura coupling:

Substrate Design : Use Pd catalysts with electron-rich ligands (e.g., SPhos) to activate the C–Br bond at the 4-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.